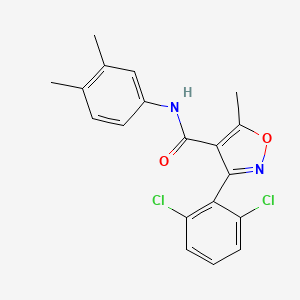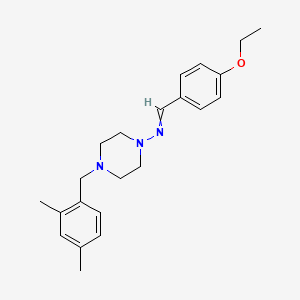![molecular formula C18H16Cl2N4O2S B3739897 N-(3,4-dichlorophenyl)-N'-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3739897.png)
N-(3,4-dichlorophenyl)-N'-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
Übersicht
Beschreibung
The compound is a urea derivative, which means it contains a functional group with the pattern (R1)N-CO-N(R2). Urea derivatives are common in medicinal chemistry and have a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate (derived from the 3,4-dichlorophenyl part of the molecule) with an amine (derived from the 5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl part of the molecule) .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea functional group, a 3,4-dichlorophenyl group, and a 5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl group .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could react with acids or bases, or it could participate in reactions involving the chlorophenyl or thiadiazolyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could make it highly polar, while the chlorophenyl and thiadiazolyl groups could contribute to its lipophilicity .Wirkmechanismus
Diuron works by inhibiting the photosynthesis process in plants, leading to the death of weed cells. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This binding disrupts the electron transfer process, leading to the accumulation of reactive oxygen species and ultimately, cell death.
Biochemical and Physiological Effects:
Diuron has been shown to have adverse effects on the growth and development of aquatic organisms, including fish, algae, and crustaceans. It has been found to accumulate in the tissues of these organisms, leading to toxicity and death. In humans, Diuron exposure has been linked to an increased risk of cancer, although more research is needed to confirm this association.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is a widely used herbicide that is readily available and relatively inexpensive, making it a popular choice for laboratory experiments. However, its toxicity and potential impact on the environment and human health must be carefully considered when using it in research.
Zukünftige Richtungen
There are several future directions for research on Diuron. In medicine, further investigations are needed to fully understand its anti-cancer properties and potential use in cancer treatment. In agriculture, research should focus on reducing the impact of Diuron on the environment and exploring alternative herbicides that are less harmful. In environmental science, studies should aim to better understand the impact of Diuron on aquatic ecosystems and develop strategies to mitigate its effects. Additionally, more research is needed to fully understand the potential risks of Diuron exposure in humans and the environment.
In conclusion, N-(3,4-dichlorophenyl)-N'-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea, or Diuron, is a chemical compound with significant potential applications in medicine, agriculture, and environmental science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While its potential benefits are promising, its potential risks must be carefully considered and further research is needed to fully understand its impact on human health and the environment.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In agriculture, it is used as a herbicide to control weed growth in crops and has been found to be effective in reducing the use of other harmful herbicides. In environmental science, it has been studied for its impact on aquatic organisms and has been found to have adverse effects on certain species.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-2-11-3-6-13(7-4-11)26-10-16-23-24-18(27-16)22-17(25)21-12-5-8-14(19)15(20)9-12/h3-9H,2,10H2,1H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDYZXJRTAMCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3739814.png)
![4-chloro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3739822.png)

![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3739841.png)
![2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3739848.png)

![7-[(4-bromobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B3739875.png)
![5-chloro-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3739879.png)
![2-{[3-(3-nitrophenyl)acryloyl]amino}-N-phenylbenzamide](/img/structure/B3739884.png)

![ethyl 3-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B3739903.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3739906.png)
![3-phenyl-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}acrylamide](/img/structure/B3739917.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B3739920.png)
